

# 6-TAMRA for Automated DNA Sequencing: A Technical Guide

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## Compound of Interest

Compound Name: 6-TAMRA

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This in-depth technical guide provides a comprehensive overview of 6-Carboxytetramethylrhodamine (**6-TAMRA**), a fluorescent dye pivotal to automated DNA sequencing applications. This document details the dye's core properties, experimental protocols for its use, and the fundamental principles of its application in sequencing workflows.

## Core Properties of 6-TAMRA

**6-TAMRA** is a rhodamine-based fluorophore known for its bright orange-red fluorescence, high photostability, and utility in various biological applications, including as a fluorescent label for oligonucleotides in automated DNA sequencing.<sup>[1][2]</sup> It is commonly used as a fluorescent reporter dye in Sanger sequencing and as a quencher in Förster Resonance Energy Transfer (FRET)-based assays.<sup>[3][4]</sup>

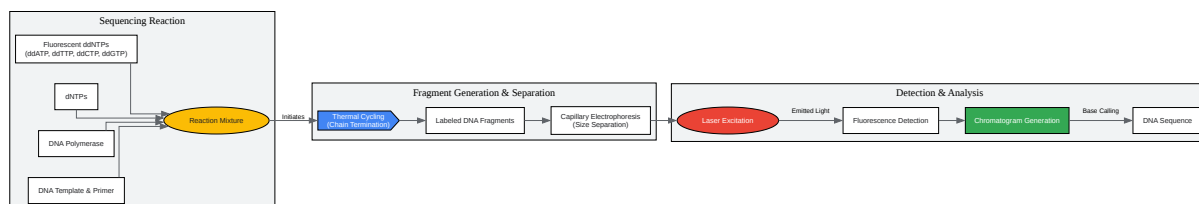
## Spectral and Physical Properties

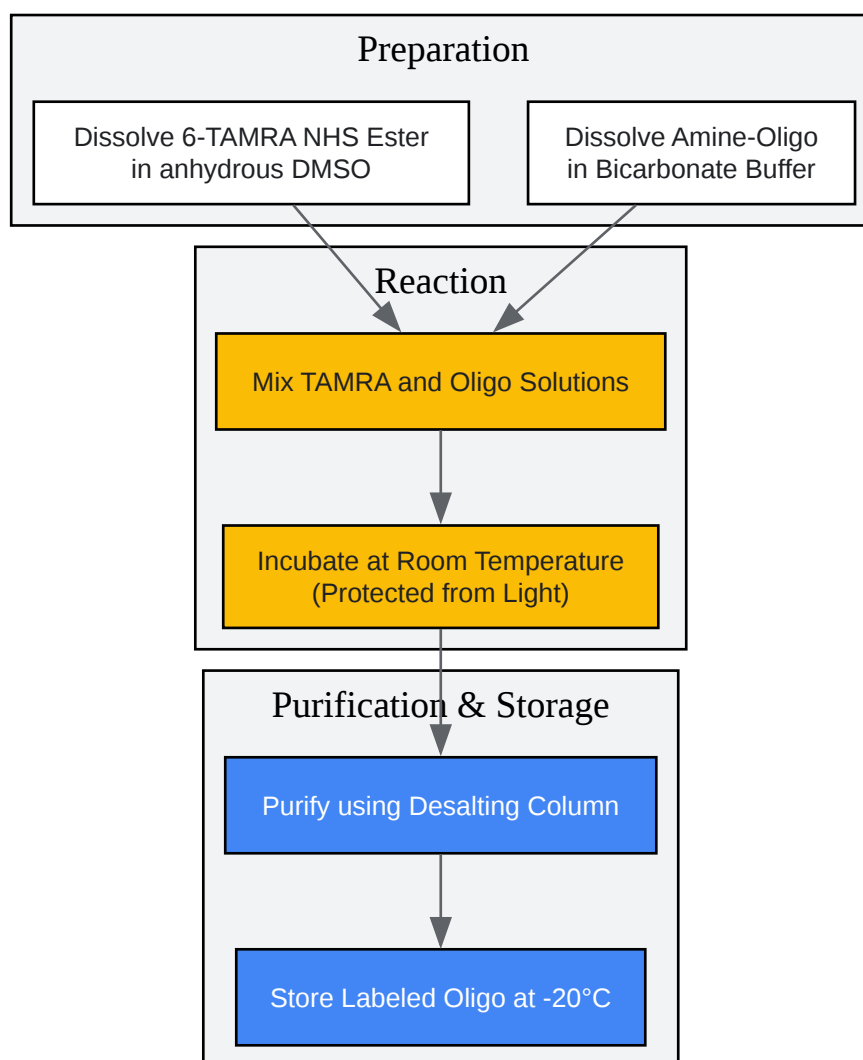
The spectral characteristics of **6-TAMRA** can be influenced by factors such as solvent, pH, and its conjugation state.<sup>[1]</sup> The key quantitative properties are summarized below.

Property	Value	References
Excitation Maximum ( $\lambda_{ex}$ )	~540 - 565 nm	[1][5][6][7]
Emission Maximum ( $\lambda_{em}$ )	~565 - 583 nm	[1][5][6][7]
Molar Extinction Coefficient ( $\epsilon$ )	~84,000 - 95,000 M <sup>-1</sup> cm <sup>-1</sup>	[1][5][8][9]
Fluorescence Quantum Yield ( $\Phi$ )	~0.1 - 0.3	[1][5]
Molecular Weight (Free Acid)	~430.45 g/mol	[1][6]
Molecular Weight (NHS Ester)	~527.52 g/mol	[1][10]

## Automated DNA Sequencing with 6-TAMRA

In automated DNA sequencing, particularly the dye-terminator Sanger sequencing method, each of the four dideoxynucleotide chain terminators (ddNTPs) is labeled with a different fluorescent dye.[3][11] When a polymerase incorporates a dye-labeled ddNTP during DNA synthesis, the chain elongation is terminated.[12] The resulting DNA fragments, each ending with a specific fluorescently tagged base, are then separated by size using capillary electrophoresis.[3][12] A laser excites the dyes as they pass a detector, and the emitted fluorescence is captured, allowing the sequence of the DNA to be determined based on the color of the fluorescence at each position.[13]





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